1-{(E)-[(2,3-dichlorophenyl)imino]methyl}-17-(2-nitrophenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)
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Overview
Description
1-{(E)-[(2,3-DICHLOROPHENYL)IMINO]METHYL}-17-(2-NITROPHENYL)-17-AZAPENTACYCLO[6650~2,7~0~9,14~0~15,19~]NONADECA-2,4,6,9,11,13-HEXAENE-16,18-DIONE is a complex organic compound characterized by its unique pentacyclic structure
Preparation Methods
The synthesis of 1-{(E)-[(2,3-DICHLOROPHENYL)IMINO]METHYL}-17-(2-NITROPHENYL)-17-AZAPENTACYCLO[6.6.5.0~2,7~.0~9,14~.0~15,19~]NONADECA-2,4,6,9,11,13-HEXAENE-16,18-DIONE typically involves a multi-step process. The initial step often includes the formation of the imine linkage through a condensation reaction between 2,3-dichlorobenzaldehyde and an amine precursor. This is followed by a series of cyclization reactions to form the pentacyclic core. The final step involves the introduction of the nitrophenyl group through a nitration reaction. Industrial production methods may involve optimization of these steps to enhance yield and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized under strong oxidative conditions, leading to the formation of nitro derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles. Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles such as amines or thiols. Major products formed from these reactions include amine derivatives and substituted phenyl compounds.
Scientific Research Applications
1-{(E)-[(2,3-DICHLOROPHENYL)IMINO]METHYL}-17-(2-NITROPHENYL)-17-AZAPENTACYCLO[6.6.5.0~2,7~.0~9,14~.0~15,19~]NONADECA-2,4,6,9,11,13-HEXAENE-16,18-DIONE has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in studying protein-ligand interactions.
Medicine: It has potential therapeutic applications due to its ability to modulate biological pathways, making it a candidate for drug development.
Industry: The compound’s reactivity makes it useful in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-{(E)-[(2,3-DICHLOROPHENYL)IMINO]METHYL}-17-(2-NITROPHENYL)-17-AZAPENTACYCLO[6.6.5.0~2,7~.0~9,14~.0~15,19~]NONADECA-2,4,6,9,11,13-HEXAENE-16,18-DIONE involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity, or interact with receptors to modulate signaling pathways. These interactions are facilitated by the compound’s unique structural features, such as the imine and nitrophenyl groups, which allow for specific binding to target molecules.
Comparison with Similar Compounds
Similar compounds include other pentacyclic structures and imine-containing molecules. Compared to these compounds, 1-{(E)-[(2,3-DICHLOROPHENYL)IMINO]METHYL}-17-(2-NITROPHENYL)-17-AZAPENTACYCLO[6.6.5.0~2,7~.0~9,14~.0~15,19~]NONADECA-2,4,6,9,11,13-HEXAENE-16,18-DIONE is unique due to its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. Similar compounds include:
- 3-{(E)-[(3,5-DICHLOROPHENYL)IMINO]METHYL}-1,2-BENZENEDIOL
- 2-{(E)-[(2-HYDROXYPHENYL)IMINO]METHYL}PHENOL
These compounds share structural similarities but differ in their functional groups and reactivity, highlighting the uniqueness of 1-{(E)-[(2,3-DICHLOROPHENYL)IMINO]METHYL}-17-(2-NITROPHENYL)-17-AZAPENTACYCLO[6.6.5.0~2,7~.0~9,14~.0~15,19~]NONADECA-2,4,6,9,11,13-HEXAENE-16,18-DIONE.
Properties
Molecular Formula |
C31H19Cl2N3O4 |
---|---|
Molecular Weight |
568.4 g/mol |
IUPAC Name |
1-[(2,3-dichlorophenyl)iminomethyl]-17-(2-nitrophenyl)-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione |
InChI |
InChI=1S/C31H19Cl2N3O4/c32-21-12-7-13-22(28(21)33)34-16-31-19-10-3-1-8-17(19)25(18-9-2-4-11-20(18)31)26-27(31)30(38)35(29(26)37)23-14-5-6-15-24(23)36(39)40/h1-16,25-27H |
InChI Key |
XCIMKPQIABOVKQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3C4C(C2(C5=CC=CC=C35)C=NC6=C(C(=CC=C6)Cl)Cl)C(=O)N(C4=O)C7=CC=CC=C7[N+](=O)[O-] |
Origin of Product |
United States |
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